molecular formula C18H26O3 B1325892 Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate CAS No. 898751-81-0

Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate

Cat. No. B1325892
M. Wt: 290.4 g/mol
InChI Key: JVNRLXOXELNALD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate is not directly available . The molecular structure of a compound provides information about the arrangement of atoms within the molecule and can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.


Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate are not detailed in the available literature . Chemical reactions analysis typically involves studying how the compound reacts with other substances, its reactivity, and the conditions under which it reacts.


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate are not directly available . These properties can include the compound’s melting point, boiling point, solubility in various solvents, and reactivity with other chemical substances.

Scientific Research Applications

  • Crystal Structure Analysis : A study on a related compound, ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0 2,6 ]deca-4,9-diene-8-carboxylate, explored its crystal structure, revealing a rigid skeleton formed by 2-pyrazoline, cyclobutane, and 2-isoxazoline planar rings. This type of analysis is crucial for understanding the molecular geometry and potential applications of similar compounds (Gelli et al., 1994).

  • Development of Laser-Active Complexes : Research involving the synthesis of cyanopyrromethene–BF2 complexes, which included steps like the addition of hydrogen cyanide and oxidation, indicated potential applications in laser technologies. Such studies contribute to the understanding of how ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate derivatives can be useful in optical applications (Sathyamoorthi et al., 1994).

  • Chemical Synthesis and Bonding Properties : A study on the synthesis of a new potentially hemilabile ligand, 1-[2-(diphenylphosphanyl)ethyl]-3,5-dimethylpyrazole, demonstrates the chemical versatility of similar compounds in forming complex structures with metals like rhodium, indicating potential applications in catalysis and material sciences (Esquius et al., 2002).

  • Enzymatic Reduction in Organic Synthesis : In a study focusing on chemoenzymatic synthesis, ethyl 2-hydroxy-3-oxooctanoate, a similar compound, was reduced with immobilized baker's yeast. This process demonstrated high diastereoselectivity and enantioselectivity, indicating the compound's potential in producing specific stereoisomers in pharmaceuticals (Fadnavis et al., 1999).

  • Polymer Synthesis and Characterization : The synthesis and characterization of homopolymers and copolymers of 3,5-dimethylphenyl methacrylate, a closely related compound, reveal insights into the material properties such as glass transition temperatures and molecular weights. This is valuable for developing new polymeric materials with specific mechanical and thermal properties (Vijayanand et al., 2002).

  • Adhesion and Surface Activity in Dental Applications : Research on N-2-propionic acid-N-3-(2-hydroxy-l-methacryloxy)propyl-3,5-dimethylaniline sodium salt, synthesized from a compound similar to ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate, highlights its use in adhesive bonding in dentistry, offering insights into the compound's potential in medical applications (Bowen et al., 1996).

Safety And Hazards

The safety and hazards associated with Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate are not specified in the available literature . This information is crucial for handling and storage of the compound, and for understanding its potential impacts on human health and the environment.

Future Directions

The future directions for research on Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate are not specified in the available literature . Future directions could include further studies on the compound’s synthesis, properties, and potential applications, as well as its environmental impact and safety considerations.

properties

IUPAC Name

ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-4-21-18(20)10-8-6-5-7-9-17(19)16-12-14(2)11-15(3)13-16/h11-13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNRLXOXELNALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645559
Record name Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate

CAS RN

898751-81-0
Record name Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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